molecular formula C12H12N4O4S B2843745 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide CAS No. 2097891-79-5

4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide

Cat. No.: B2843745
CAS No.: 2097891-79-5
M. Wt: 308.31
InChI Key: JBKCIKSHCRWUTK-UHFFFAOYSA-N
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Description

4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a propanamido group linked to a tetrahydropyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydropyrimidinyl moiety, which can be synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride . This intermediate is then coupled with a thiophene derivative through amide bond formation, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the tetrahydropyrimidinyl moiety can be reduced to hydroxyl groups.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Hydroxyl derivatives of the tetrahydropyrimidinyl moiety.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide is unique due to its combination of a thiophene ring with a tetrahydropyrimidinyl moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-[3-(2,4-dioxopyrimidin-1-yl)propanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c13-11(19)7-5-21-6-8(7)14-9(17)1-3-16-4-2-10(18)15-12(16)20/h2,4-6H,1,3H2,(H2,13,19)(H,14,17)(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKCIKSHCRWUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CCC(=O)NC2=CSC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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